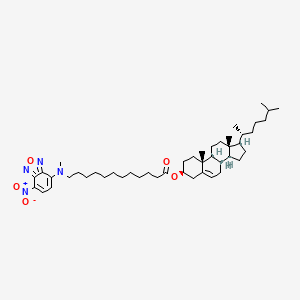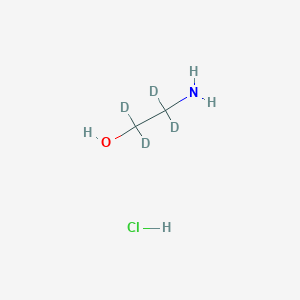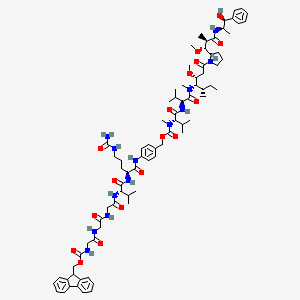
Ripk3-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk3-IN-3 is a chemical compound known for its role as an inhibitor of receptor-interacting protein kinase 3 (RIPK3). RIPK3 is a serine/threonine-protein kinase that plays a crucial role in the process of necroptosis, a form of programmed cell death distinct from apoptosis. This compound has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including inflammatory and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk3-IN-3 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ripk3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
Ripk3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of necroptosis and related signaling pathways.
Biology: Employed in cell culture experiments to investigate the role of RIPK3 in cell death and survival.
Medicine: Explored as a potential therapeutic agent for treating diseases characterized by excessive necroptosis, such as neurodegenerative disorders and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK3.
Mechanism of Action
Ripk3-IN-3 exerts its effects by inhibiting the kinase activity of RIPK3. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a downstream effector in the necroptosis pathway. By blocking this pathway, this compound can reduce cell death and inflammation associated with necroptosis.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ripk3-IN-3 include other RIPK3 inhibitors such as:
- GSK’872
- Necrostatin-1
- GW806742X
Uniqueness
This compound is unique in its high specificity and potency as a RIPK3 inhibitor. It has shown greater efficacy in inhibiting necroptosis compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C16H11N5S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(6-ethenylpyrido[3,4-d]pyrimidin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C16H11N5S/c1-2-10-5-12-14(7-17-10)18-8-19-16(12)21-11-3-4-15-13(6-11)20-9-22-15/h2-9H,1H2,(H,18,19,21) |
InChI Key |
DCSISVAQAFTARM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=N1)N=CN=C2NC3=CC4=C(C=C3)SC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

